3-Bromomethylbenzenesulfonamide

Description

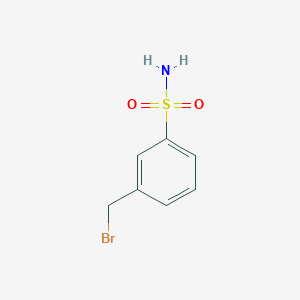

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNIOOLFFGHZMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00604744 | |

| Record name | 3-(Bromomethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00604744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220798-52-7 | |

| Record name | 3-(Bromomethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00604744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromomethylbenzenesulfonamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 3-Bromomethylbenzenesulfonamide. The information is compiled from various chemical data sources and is intended to support research and development activities.

Chemical Identity and Physical Properties

This compound is a substituted aromatic sulfonamide. Its core structure consists of a benzene ring substituted with a bromomethyl group and a sulfonamide group at positions 3.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 220798-52-7[1][2] |

| Molecular Formula | C₇H₈BrNO₂S[2] |

| Molecular Weight | 250.12 g/mol |

| IUPAC Name | 3-(bromomethyl)benzenesulfonamide |

| InChI | 1S/C7H8BrNO2S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,5H2,(H2,9,10,11) |

| InChIKey | HWNIOOLFFGHZMF-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)CBr)S(=O)(=O)N |

| Synonyms | This compound; 3-(BROMOMETHYL)BENZENE-1-SULFONAMIDE[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical State | Solid (predicted) | - |

| Melting Point | No data available. For the related compound 3-Bromo-N-methylbenzenesulfonamide, the melting point is 62-66 °C.[3] | Predicted |

| Boiling Point | No data available. | - |

| Density | 1.7 ± 0.1 g/cm³ | |

| Flash Point | 196.9 ± 29.3 °C | |

| Solubility | No data available. Expected to be soluble in polar organic solvents. | Predicted |

| Refractive Index | 1.614 | |

| Polar Surface Area | 68.5 Ų | - |

| XLogP3 | 1 | - |

Chemical Structure

The structure of this compound is characterized by a meta-substituted benzene ring.

Caption: 2D structure of this compound.

Experimental Protocols

Proposed Synthesis of this compound

Caption: A plausible workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylbenzenesulfonamide (1 equivalent) in a suitable solvent like carbon tetrachloride or n-heptane.

-

Addition of Reagents: To the solution, add N-bromosuccinimide (NBS, 1.0-1.1 equivalents) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Reaction Conditions: The reaction mixture is heated to reflux. The reaction is typically promoted by irradiation with a light source, such as a sun lamp, to facilitate the formation of the bromine radical.

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid succinimide byproduct is removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

Predicted Spectroscopic Data

As experimental spectra for this compound are not publicly available, the following are predictions based on the chemical structure and data from analogous compounds.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₂Br | 4.5 - 4.8 | Singlet |

| -SO₂NH₂ | 5.0 - 6.0 | Broad Singlet |

| Aromatic-H | 7.4 - 8.0 | Multiplet |

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₂Br | 32 - 35 |

| Aromatic-C | 125 - 145 |

Table 5: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (sulfonamide) | 3350 - 3250 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2950 - 2850 | Weak |

| S=O Stretch (asymmetric) | 1350 - 1300 | Strong |

| S=O Stretch (symmetric) | 1160 - 1120 | Strong |

| C-N Stretch | 1300 - 1200 | Medium |

| C-Br Stretch | 680 - 515 | Medium-Strong |

Mass Spectrometry Fragmentation:

In an electron ionization mass spectrum, this compound is expected to show a molecular ion peak [M]⁺ and a [M+2]⁺ peak of nearly equal intensity, which is characteristic of the presence of a single bromine atom. Key fragmentation pathways would likely involve the loss of the bromine atom, the benzylic group, and parts of the sulfonamide moiety.

Reactivity and Applications

The chemical reactivity of this compound is primarily dictated by the bromomethyl and sulfonamide functional groups.

-

Bromomethyl Group: The benzylic bromide is a good leaving group, making the methylene carbon susceptible to nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups, making it a useful building block in organic synthesis.

-

Sulfonamide Group: The sulfonamide moiety is a key pharmacophore in many drugs. The acidic N-H protons can be deprotonated with a base, and the resulting anion can participate in various reactions.

Logical Relationship of Reactivity

Caption: Key reactive sites and their implications.

Given its structure, this compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the field of medicinal chemistry for the development of novel therapeutic agents.

Safety Information

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: The information provided in this document is for research and informational purposes only. The predicted data has not been experimentally verified and should be used with caution. All laboratory work should be conducted in accordance with standard safety procedures.

References

- 1. 3-(Bromomethyl)benzenesulfonamide | 220798-52-7 [sigmaaldrich.com]

- 2. 220798-52-7 | 3-(bromomethyl)benzenesulfonamide - Aromsyn Co.,Ltd. [aromsyn.com]

- 3. chemigran.com [chemigran.com]

- 4. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-(Bromomethyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(bromomethyl)benzenesulfonamide (CAS No: 220798-52-7), a key chemical intermediate in the synthesis of various biologically active compounds. This document consolidates available physicochemical data, outlines a detailed representative synthesis protocol, and explores the established roles of the benzenesulfonamide scaffold in medicinal chemistry. The guide is intended to serve as a foundational resource for researchers utilizing this versatile reagent in the development of novel therapeutics and functional materials.

Chemical Identity and Properties

3-(Bromomethyl)benzenesulfonamide is an organic compound featuring a benzenesulfonamide core functionalized with a reactive bromomethyl group at the meta position. This benzylic bromide moiety makes the compound an excellent electrophile for alkylation reactions, rendering it a valuable building block in organic synthesis.

IUPAC Name: 3-(bromomethyl)benzenesulfonamide[1]

CAS Number: 220798-52-7[1][2][3]

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈BrNO₂S | [2] |

| Molecular Weight | 250.11 g/mol | [2] |

| Appearance | Solid (predicted) | - |

| Melting Point | Data not available | [2] |

| Boiling Point | Data not available | [2] |

| Purity | Commercially available at ≥95% or ≥97% | [1][2] |

| Storage | Store in a dry, inert atmosphere at 2-8°C | [3] |

| InChI Key | HWNIOOLFFGHZMF-UHFFFAOYSA-N | [1] |

| SMILES | O=S(C1=CC=CC(CBr)=C1)(N)=O | [3] |

Note: Experimental data for melting point, boiling point, and detailed spectra are not widely reported in publicly available literature. The data presented is based on information from chemical suppliers and computational databases.

Synthesis and Reaction Mechanisms

The primary route for the synthesis of 3-(bromomethyl)benzenesulfonamide is the radical bromination of the methyl group of 3-methylbenzenesulfonamide. This reaction is typically initiated by light or a radical initiator and uses a brominating agent like N-bromosuccinimide (NBS).

References

Synthesis and Characterization of 3-Bromomethylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Bromomethylbenzenesulfonamide, a key intermediate in the development of various pharmaceutical compounds. This document outlines a plausible synthetic route, detailed experimental protocols, and expected analytical data.

Introduction

This compound is a bifunctional molecule containing both a reactive bromomethyl group and a sulfonamide moiety. This unique combination makes it a valuable building block in medicinal chemistry, enabling the introduction of a benzenesulfonamide group that can interact with various biological targets, while the bromomethyl group allows for covalent modification or further elaboration of the molecular structure. This guide details a feasible synthetic pathway and the analytical techniques required to confirm the identity and purity of the final compound.

Synthesis

A plausible and efficient synthesis of this compound can be achieved starting from 3-methylbenzenesulfonyl chloride. The synthesis involves two key steps: amination of the sulfonyl chloride to form the sulfonamide, followed by radical bromination of the methyl group.

Proposed Synthetic Pathway

The proposed two-step synthesis is outlined below:

-

Amination: 3-Methylbenzenesulfonyl chloride is reacted with aqueous ammonia to yield 3-methylbenzenesulfonamide.

-

Bromination: The resulting 3-methylbenzenesulfonamide is then subjected to free radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) to afford the final product, this compound.

A schematic of the synthesis workflow is presented below.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Methylbenzenesulfonamide

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3-methylbenzenesulfonyl chloride (10 g, 52.4 mmol).

-

Cool the flask in an ice bath and slowly add concentrated aqueous ammonia (30 mL) dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

The resulting white precipitate is collected by vacuum filtration, washed with cold water (3 x 20 mL), and dried under vacuum to yield 3-methylbenzenesulfonamide.

Step 2: Synthesis of this compound

-

In a 250 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 3-methylbenzenesulfonamide (5 g, 29.2 mmol) in carbon tetrachloride (100 mL).

-

Add N-bromosuccinimide (NBS) (5.7 g, 32.1 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.24 g, 1.5 mmol) to the solution.

-

Heat the reaction mixture to reflux and maintain reflux for 4 hours. The reaction can be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed using a combination of spectroscopic techniques.

Predicted Analytical Data

The following table summarizes the expected analytical data for this compound based on its chemical structure and data from analogous compounds.

| Property | Predicted Value |

| Molecular Formula | C₇H₈BrNO₂S |

| Molecular Weight | 250.11 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available; expected to be a crystalline solid with a defined melting point. |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. |

| Spectroscopic Data | Predicted Chemical Shifts (δ) / Wavenumber (cm⁻¹) / m/z |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.85 (s, 1H), 7.75 (d, J = 7.8 Hz, 1H), 7.60 (d, J = 7.8 Hz, 1H), 7.50 (t, J = 7.8 Hz, 1H), 7.35 (s, 2H, -SO₂NH₂), 4.70 (s, 2H, -CH₂Br) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 144.5, 138.0, 132.0, 129.5, 128.0, 125.0, 33.0 (-CH₂Br) |

| IR (KBr, cm⁻¹) | 3350-3250 (N-H stretch), 1340 & 1160 (S=O stretch), 690 (C-Br stretch) |

| Mass Spectrometry (ESI-MS) | m/z 249/251 [M-H]⁻ corresponding to the bromine isotopes. |

Characterization Workflow

The following diagram illustrates the logical workflow for the characterization of the synthesized compound.

Caption: Characterization workflow for this compound.

Conclusion

This technical guide provides a practical framework for the synthesis and characterization of this compound. The proposed synthetic route is straightforward and utilizes readily available reagents. The detailed characterization workflow ensures the unambiguous identification and purity assessment of the final product, which is crucial for its application in research and drug development. Researchers are advised to follow standard laboratory safety procedures when handling the reagents and performing the described reactions.

Technical Guide: Physicochemical Properties of 3-Bromomethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical framework for evaluating the solubility and stability of the research compound 3-Bromomethylbenzenesulfonamide. While specific experimental data for this compound is not publicly available, this guide outlines the standardized experimental protocols, data presentation formats, and analytical workflows required to generate and interpret these critical physicochemical parameters. The methodologies described herein are based on established practices in the pharmaceutical industry and align with international regulatory guidelines.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability.[1] It influences dissolution rate, absorption, and the feasibility of formulation development. Solubility is typically assessed under both kinetic and thermodynamic conditions.[1][2]

Data Summary: Aqueous and Solvent Solubility

The following tables are presented as templates for recording experimentally determined solubility data for this compound.

Table 1: Thermodynamic (Equilibrium) Solubility Data Thermodynamic solubility measures the true equilibrium solubility of a compound and is crucial for preformulation and understanding bioavailability.[3][4]

| Solvent/Buffer System | pH | Temperature (°C) | Incubation Time (h) | Measured Solubility (µg/mL) | Measured Solubility (µM) | Analytical Method |

| Phosphate-Buffered Saline | 7.4 | 25 | 24 | HPLC-UV | ||

| Phosphate-Buffered Saline | 7.4 | 37 | 24 | HPLC-UV | ||

| Fasted State Simulated Intestinal Fluid (FaSSIF) | 6.5 | 37 | 24 | LC-MS | ||

| Fed State Simulated Intestinal Fluid (FeSSIF) | 5.0 | 37 | 24 | LC-MS | ||

| Deionized Water | ~7.0 | 25 | 24 | HPLC-UV |

Table 2: Kinetic Solubility Data Kinetic solubility is a high-throughput assessment of how quickly a compound precipitates from a solution when diluted from a DMSO stock, which is relevant for early-stage in vitro screening assays.[2][5]

| Buffer System | pH | Incubation Time (h) | Measured Solubility (µg/mL) | Measured Solubility (µM) | Analytical Method |

| Phosphate-Buffered Saline | 7.4 | 2 | Nephelometry | ||

| Phosphate-Buffered Saline | 6.5 | 2 | Nephelometry | ||

| Phosphate-Buffered Saline | 5.0 | 2 | Nephelometry |

Table 3: Solubility in Organic Solvents Data on solubility in organic solvents is vital for developing purification, formulation, and analytical methods.

| Solvent | Temperature (°C) | Measured Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | 25 | |

| Ethanol | 25 | |

| Methanol | 25 | |

| Acetonitrile (ACN) | 25 | |

| Dichloromethane (DCM) | 25 | |

| Tetrahydrofuran (THF) | 25 | |

| Ethyl Acetate | 25 |

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound.[3]

1.2.1 Materials:

-

This compound (solid powder)

-

Selected aqueous buffers (e.g., PBS pH 7.4)[6]

-

Glass vials (e.g., 1.5 mL)[3]

-

Thermomixer or shaking incubator[3]

-

Centrifuge

-

Filtration unit (e.g., 0.45 µm PVDF syringe filters)

-

HPLC-UV or LC-MS/MS system[2]

1.2.2 Procedure:

-

Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial. This ensures that a saturated solution is formed.

-

Add a precise volume (e.g., 1 mL) of the desired buffer to the vial.[3]

-

Seal the vials and place them in a shaking incubator or thermomixer set to a constant temperature (e.g., 25°C or 37°C).[3]

-

Agitate the samples for a sufficient duration to reach equilibrium, typically 24-48 hours.[3][7]

-

After incubation, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess, undissolved solid.

-

Carefully remove the supernatant and filter it through a 0.45 µm filter to remove any remaining particulates.[6]

-

Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS method against a standard curve.[6]

Stability Profile

Stability testing is essential for determining a compound's shelf-life and identifying potential degradation products.[8] It involves long-term studies under defined storage conditions and forced degradation studies to understand intrinsic stability.[9][10]

Data Summary: Stability and Forced Degradation

The following tables provide a structure for documenting stability data.

Table 4: Long-Term Stability Data (ICH Conditions) Long-term studies establish the re-test period or shelf life under recommended storage conditions.[11][12]

| Storage Condition | Time Point (Months) | Appearance | Assay (% of Initial) | Total Impurities/Degradants (%) | Analytical Method |

| 25°C / 60% RH | 0 | HPLC-UV | |||

| 3 | HPLC-UV | ||||

| 6 | HPLC-UV | ||||

| 9 | HPLC-UV | ||||

| 12 | HPLC-UV | ||||

| 24 | HPLC-UV | ||||

| 40°C / 75% RH | 0 | HPLC-UV | |||

| (Accelerated) | 3 | HPLC-UV | |||

| 6 | HPLC-UV |

Table 5: Forced Degradation Study Results Forced degradation (stress testing) identifies likely degradation products and pathways and is crucial for developing stability-indicating analytical methods.[9][10][13]

| Stress Condition | Duration | % Degradation | Number of Degradants Detected | Remarks (e.g., Major Degradant Peak RRT) |

| Acid Hydrolysis (0.1 M HCl, 60°C) | 24 h | |||

| Base Hydrolysis (0.1 M NaOH, RT) | 8 h | |||

| Oxidation (3% H₂O₂, RT) | 24 h | |||

| Thermal (80°C, solid state) | 72 h | |||

| Photolytic (ICH Q1B light exposure)[14] | As per ICH |

Experimental Protocol: Forced Degradation Study

This protocol outlines a typical procedure for stress testing.[10][15]

2.2.1 Materials:

-

This compound

-

Solutions for stress: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

-

Solvents for dissolution (e.g., Acetonitrile, Water)

-

Temperature-controlled oven, water bath

-

Photostability chamber compliant with ICH Q1B guidelines[14]

-

Validated stability-indicating HPLC method

2.2.2 Procedure:

-

Preparation of Samples: Prepare stock solutions of this compound in a suitable solvent mixture (e.g., 50:50 Acetonitrile:Water) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress:

-

Acid/Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Incubate at specified temperatures (e.g., 60°C for acid, room temperature for base).[15] Take samples at various time points (e.g., 2, 8, 24 hours). Neutralize samples before analysis.

-

Oxidation: Mix the stock solution with a solution of hydrogen peroxide to achieve the target concentration (e.g., 3%). Protect from light and store at room temperature. Sample at various time points.

-

Thermal: Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).[15] Also, store a solution of the compound at a similar temperature. Sample at various time points.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[10][14] A dark control sample wrapped in aluminum foil should be stored under the same conditions.[14]

-

-

Analysis: Analyze all stressed samples, along with an unstressed control sample (time zero), using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active substance.[15]

-

Data Evaluation:

-

Calculate the percentage of degradation for the parent compound.

-

Determine the relative retention time (RRT) and peak area percentage for all degradation products formed.

-

Perform a peak purity analysis (e.g., using a photodiode array detector) to ensure the main peak is free from co-eluting degradants.

-

References

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. In-vitro Thermodynamic Solubility [protocols.io]

- 4. evotec.com [evotec.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. m.youtube.com [m.youtube.com]

- 9. biopharminternational.com [biopharminternational.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 12. mastercontrol.com [mastercontrol.com]

- 13. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 14. fda.gov [fda.gov]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Spectroscopic and Synthetic Profile of 3-Bromomethylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for 3-Bromomethylbenzenesulfonamide. Due to the limited availability of public experimental data for this specific compound, the spectroscopic information presented herein is predicted based on the analysis of structurally related molecules and established principles of spectroscopy. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectroscopic behaviors of benzenesulfonamides, benzyl bromides, and related substituted aromatic compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.90 | d | 1H | Ar-H (ortho to -SO₂NH₂) |

| ~7.75 | s | 1H | Ar-H (ortho to -CH₂Br) |

| ~7.50-7.60 | m | 2H | Ar-H (meta) |

| ~4.90 | s (broad) | 2H | -SO₂NH₂ |

| ~4.50 | s | 2H | -CH₂Br |

Rationale for Predictions:

-

Aromatic Protons (δ 7.50-7.90): The protons on the benzene ring are expected to appear in the aromatic region. The protons ortho to the electron-withdrawing sulfonamide group will be the most deshielded and appear furthest downfield. The relative positions are estimated based on substituent effects on the benzene ring.

-

Sulfonamide Protons (δ ~4.90): The protons of the sulfonamide group (-SO₂NH₂) typically appear as a broad singlet. The chemical shift can vary depending on concentration and solvent.

-

Bromomethyl Protons (δ ~4.50): The benzylic protons of the bromomethyl group (-CH₂Br) are deshielded by the adjacent bromine atom and the aromatic ring, typically appearing around 4.5 ppm.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~142 | Quaternary Ar-C (-SO₂NH₂) |

| ~138 | Quaternary Ar-C (-CH₂Br) |

| ~133 | Ar-CH |

| ~129 | Ar-CH |

| ~128 | Ar-CH |

| ~126 | Ar-CH |

| ~32 | -CH₂Br |

Rationale for Predictions:

-

Aromatic Carbons (δ 126-142): The carbon atoms of the benzene ring will resonate in the aromatic region. The carbons directly attached to the sulfonamide and bromomethyl groups will be quaternary and their shifts influenced by the electronegativity of the attached groups.

-

Bromomethyl Carbon (δ ~32): The carbon of the bromomethyl group is expected to appear in the aliphatic region, shifted downfield due to the attached bromine atom.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3250 | Medium, Broad | N-H stretching (sulfonamide) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 1350-1310 | Strong | Asymmetric SO₂ stretching |

| 1170-1150 | Strong | Symmetric SO₂ stretching |

| ~1220 | Medium | C-N stretching |

| ~690 | Medium-Weak | C-Br stretching |

Rationale for Predictions:

-

N-H Stretching (3350-3250 cm⁻¹): The N-H bonds of the primary sulfonamide will exhibit characteristic stretching vibrations in this region.[2]

-

SO₂ Stretching (1350-1310 cm⁻¹ and 1170-1150 cm⁻¹): The sulfonyl group gives rise to two strong, characteristic absorption bands corresponding to asymmetric and symmetric stretching.[2][3]

-

C-Br Stretching (~690 cm⁻¹): The carbon-bromine bond stretch is expected to appear in the fingerprint region at a lower wavenumber.[4]

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Interpretation |

| 251/249 | Molecular ion peak [M]⁺ (presence of Br isotopes) |

| 170 | [M - Br]⁺ |

| 155 | [M - SO₂NH₂]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

| 77 | [C₆H₅]⁺ (phenyl cation) |

Rationale for Predictions:

-

Molecular Ion: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

-

Fragmentation: Common fragmentation pathways for benzyl bromides include the loss of the bromine radical to form a stable benzyl cation (which can rearrange to the tropylium ion at m/z 91).[5][6] For benzenesulfonamides, cleavage of the C-S bond and S-N bond are common fragmentation pathways, leading to the loss of the sulfonamide group or bromine. A notable fragmentation for aromatic sulfonamides is the loss of SO₂.[7][8]

Synthetic Experimental Protocol

A plausible and efficient synthesis of this compound involves a two-step process starting from 3-toluenesulfonyl chloride. The first step is the conversion of the sulfonyl chloride to 3-methylbenzenesulfonamide, followed by a free-radical bromination of the methyl group.

Step 1: Synthesis of 3-Methylbenzenesulfonamide

Reaction:

Procedure:

-

In a well-ventilated fume hood, dissolve 3-toluenesulfonyl chloride (1 equivalent) in a suitable organic solvent such as tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia (e.g., 2-3 equivalents of NH₃) dropwise to the stirred solution. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-methylbenzenesulfonamide.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

Reaction:

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylbenzenesulfonamide (1 equivalent) in a dry, non-polar solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

-

Add N-bromosuccinimide (NBS) (1.05 equivalents) and a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (catalytic amount, ~0.02 equivalents).

-

Heat the reaction mixture to reflux. The reaction can be initiated and accelerated by irradiation with a light source (e.g., a sunlamp or a standard incandescent bulb).[9]

-

Monitor the reaction by TLC. The reaction is typically complete when the solid NBS, which is denser than the solvent, has been consumed and replaced by the less dense succinimide.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

The following diagrams illustrate the synthetic workflow for this compound.

Caption: Synthetic workflow for this compound.

Caption: Detailed experimental workflow diagram.

References

- 1. benchchem.com [benchchem.com]

- 2. znaturforsch.com [znaturforsch.com]

- 3. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Illustrated Glossary of Organic Chemistry - Fragment ion [chem.ucla.edu]

- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass spectroscopy...........bromomethyl benzene (benzyl bromide) [orgspectroscopyint.blogspot.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

The Versatile Building Block: A Technical Guide to 3-Bromomethylbenzenesulfonamide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Bromomethylbenzenesulfonamide is a key bifunctional reagent in organic synthesis, offering a unique combination of a reactive benzylic bromide and a versatile sulfonamide moiety. This structure makes it an invaluable building block for the construction of a diverse array of complex molecules, particularly in the realm of medicinal chemistry and drug discovery. The presence of the bromomethyl group allows for facile nucleophilic substitution reactions, enabling the introduction of the benzenesulfonamide pharmacophore onto various molecular scaffolds. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, complete with detailed experimental protocols and data to facilitate its use in the laboratory.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use. The following tables summarize its key quantitative data.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 220798-52-7 | [1] |

| Molecular Formula | C₇H₈BrNO₂S | [2] |

| Molecular Weight | 250.12 g/mol | [1] |

| Purity | ≥95% | [1] |

| InChI Key | HWNIOOLFFGHZMF-UHFFFAOYSA-N | [1] |

Table 2: Spectroscopic Data (Predicted and Reference-Based)

| Spectrum | Data |

| ¹H NMR | Predicted shifts are based on analogous structures and general NMR principles. The aromatic protons are expected in the range of δ 7.5-8.0 ppm. The benzylic methylene protons (-CH₂Br) should appear as a singlet around δ 4.5-5.0 ppm. The sulfonamide protons (-SO₂NH₂) will likely be a broad singlet, with its chemical shift dependent on concentration and solvent. |

| ¹³C NMR | Predicted chemical shifts: Aromatic carbons are expected in the δ 125-145 ppm region. The benzylic carbon (-CH₂Br) is anticipated around δ 30-35 ppm. |

| IR (Infrared) | Characteristic peaks are expected for the N-H stretch of the sulfonamide (around 3300-3200 cm⁻¹), S=O stretches (asymmetric and symmetric, around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively), and C-Br stretch (in the fingerprint region). |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the radical bromination of 3-methylbenzenesulfonamide using N-bromosuccinimide (NBS) as the bromine source. The reaction is typically initiated by a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), under thermal or photochemical conditions.

Experimental Protocol: Synthesis via Radical Bromination

This protocol is adapted from a similar procedure for the synthesis of 4-(bromomethyl)benzenesulfonyl chloride.[3]

Materials:

-

3-Methylbenzenesulfonamide

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (or AIBN)

-

Carbon tetrachloride (CCl₄) or a more environmentally friendly solvent like acetonitrile.

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylbenzenesulfonamide (1.0 eq) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1-1.2 eq) and a catalytic amount of benzoyl peroxide (0.02-0.05 eq) to the solution.

-

Under an inert atmosphere, heat the reaction mixture to reflux. The reaction can be monitored by TLC or ¹H NMR by observing the disappearance of the methyl protons of the starting material and the appearance of the methylene protons of the product.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Caption: Synthesis of this compound.

Applications in Organic Synthesis

The primary utility of this compound lies in its ability to act as an electrophile in nucleophilic substitution reactions. The benzylic bromide is highly reactive towards a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This reactivity allows for the straightforward introduction of the 3-(sulfamoyl)benzyl moiety into various molecular frameworks.

N-Alkylation of Amines and Heterocycles

A significant application of this compound is the N-alkylation of primary and secondary amines, as well as nitrogen-containing heterocycles. This reaction is fundamental in the synthesis of a vast number of biologically active compounds.

Experimental Protocol: General Procedure for N-Alkylation

Materials:

-

This compound

-

Amine or heterocycle (1.0 - 1.2 equivalents)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA) (2-3 equivalents)

-

Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of the amine or heterocycle in the chosen solvent, add the base.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add a solution of this compound in the same solvent dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed (monitor by TLC).

-

Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Caption: General N-Alkylation Reaction Workflow.

Role in Drug Discovery and Development

The benzenesulfonamide group is a well-established pharmacophore found in a wide range of therapeutic agents, including diuretics, hypoglycemic agents, and antibiotics. The ability of this compound to readily introduce this moiety makes it a valuable tool for medicinal chemists in the design and synthesis of novel drug candidates.

For instance, benzenesulfonamide derivatives have been identified as potent inhibitors of various kinases, which are crucial targets in cancer therapy. The synthesis of libraries of N-substituted benzenesulfonamides derived from this compound allows for the exploration of the structure-activity relationship (SAR) and the optimization of lead compounds.

Caption: Role in Drug Discovery Pipeline.

Conclusion

This compound is a highly effective and versatile building block in organic synthesis. Its straightforward preparation and high reactivity make it an ideal reagent for introducing the 3-(sulfamoyl)benzyl group into a wide range of molecules. Its application in the synthesis of diverse compound libraries is of particular importance in the field of drug discovery, enabling the rapid exploration of chemical space and the development of novel therapeutic agents. This guide provides the necessary foundational knowledge and practical protocols to effectively utilize this valuable synthetic tool.

References

The Bromomethyl Group in 3-Bromomethylbenzenesulfonamide: A Hub of Reactivity for Drug Discovery and Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromomethylbenzenesulfonamide is a versatile bifunctional molecule that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. Its structure incorporates a reactive bromomethyl group, an excellent electrophile for nucleophilic substitution reactions, and a sulfonamide moiety, a well-established pharmacophore found in a wide array of therapeutic agents. This unique combination makes it a valuable building block for the synthesis of diverse molecular scaffolds, particularly in the development of enzyme inhibitors. This technical guide provides a comprehensive overview of the reactivity of the bromomethyl group in this compound, detailing its synthesis, key reactions, and applications in drug discovery, supported by experimental protocols and quantitative data.

Synthesis of this compound

Experimental Protocol: Radical Bromination (Analogous Synthesis)

A mixture of p-toluenesulfonyl chloride (0.52 mol), N-bromosuccinimide (0.62 mol), and benzoyl peroxide (5 g) in carbon tetrachloride (500 ml) is heated to reflux for 1 hour. After cooling, the mixture is filtered, and the filtrate is concentrated under reduced pressure. The resulting residue is triturated with isopropyl ether to yield the product. This method can be adapted for the synthesis of this compound from 3-methylbenzenesulfonamide.

Reactivity of the Bromomethyl Group

The C-Br bond in the bromomethyl group is polarized, rendering the benzylic carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is central to the utility of this compound as a synthetic intermediate.

Nucleophilic Substitution Reactions

The bromomethyl group readily undergoes SN2 reactions with various nucleophiles, leading to the formation of a diverse array of derivatives.

Amines, being effective nucleophiles, react with this compound to form the corresponding substituted aminomethyl derivatives. This reaction is fundamental in the construction of molecules with potential biological activity, as the introduction of different amine moieties allows for the fine-tuning of physicochemical properties and target-binding interactions. For instance, cyclic amines like piperidine are common scaffolds in drug discovery.

Logical Workflow for Nucleophilic Substitution with Amines

Caption: General workflow for the SN2 reaction with amine nucleophiles.

Table 1: Representative Nucleophilic Substitution Reactions with Amines

| Nucleophile | Product | Reaction Conditions | Yield (%) |

| Piperidine | 3-((Piperidin-1-yl)methyl)benzenesulfonamide | K2CO3, DMF, 80°C | Not specified |

| Various Amines | 3-((Substituted-amino)methyl)benzenesulfonamide | Basic conditions | Not specified |

Experimental Protocol: Reaction with Piperidine (General Procedure)

To a solution of this compound in a suitable aprotic solvent such as DMF, is added an excess of piperidine and a base like potassium carbonate. The reaction mixture is stirred at an elevated temperature (e.g., 80°C) until completion, as monitored by TLC. The product is then isolated by aqueous workup and purified by chromatography or recrystallization.

The reaction with sodium azide provides a facile route to 3-(azidomethyl)benzenesulfonamide. This azide derivative is a versatile intermediate, which can be further functionalized, for example, through "click chemistry" or reduction to the corresponding amine.

Experimental Protocol: Synthesis of Benzyl Azide from Benzyl Bromide (General Procedure)

Benzyl bromide (1.0 eq.) is dissolved in DMSO. Sodium azide (1.5 eq.) is added, and the mixture is stirred overnight at room temperature. Water is added, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to yield the product[1]. This protocol can be adapted for this compound.

Table 2: Nucleophilic Substitution with Azide

| Nucleophile | Product | Solvent | Temperature | Yield (%) |

| Sodium Azide | 3-(Azidomethyl)benzenesulfonamide | DMSO | Room Temp. | 73 (for benzyl bromide)[1] |

Thiolates, being excellent soft nucleophiles, react readily with the bromomethyl group to form thioether linkages. This reaction is useful for introducing sulfur-containing moieties into the molecule, which can be important for biological activity or for further synthetic transformations.

Logical Workflow for Thioether Synthesis

Caption: Synthesis of aryl thioethers via nucleophilic substitution.

Experimental Protocol: Reaction with Thiophenol (General Procedure)

To a solution of thiophenol in a solvent like DMF, a base such as potassium carbonate is added to generate the thiophenolate anion in situ. This compound is then added, and the reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed. The product is isolated by extraction and purified by chromatography.

Oxidation to 3-Formylbenzenesulfonamide

The bromomethyl group can be oxidized to a formyl group, providing access to 3-formylbenzenesulfonamide, another valuable synthetic intermediate. Several methods are available for this transformation, including the Sommelet reaction and the Hass-Bender oxidation.

Reaction Pathway for Oxidation of Bromomethyl Group

Caption: Oxidation of the bromomethyl group to a formyl group.

Experimental Protocol: Sommelet Reaction (General)

The Sommelet reaction involves the reaction of a benzyl halide with hexamine, followed by hydrolysis to yield the corresponding aldehyde.

Experimental Protocol: Hass-Bender Oxidation (General)

The Hass-Bender oxidation utilizes the sodium salt of 2-nitropropane to convert a benzyl halide to a benzaldehyde[2].

Applications in Drug Discovery and Development

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a multitude of drugs with diverse therapeutic applications. This compound serves as a key starting material for the synthesis of novel sulfonamide-based inhibitors targeting various enzymes.

Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. Their inhibition has been a successful strategy for the treatment of glaucoma, epilepsy, and certain types of cancer. The sulfonamide group is a classic zinc-binding group for CA inhibitors. The reactive bromomethyl group of this compound allows for the introduction of various side chains ("tails") that can interact with the enzyme's active site, leading to potent and selective inhibitors. The synthesis of novel benzenesulfonamide derivatives for use as carbonic anhydrase inhibitors is a well-established area of research[3][4].

Kinase Inhibitors

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Kinase inhibitors have become a major class of targeted cancer therapies. The benzenesulfonamide scaffold has been incorporated into numerous kinase inhibitors. This compound provides a convenient starting point for the synthesis of libraries of potential kinase inhibitors by reacting it with various nucleophiles to introduce diverse chemical functionalities that can target the ATP-binding site or allosteric pockets of kinases[5][6][7].

Signaling Pathway Inhibition by a Synthesized Kinase Inhibitor

Caption: General mechanism of kinase inhibition by a synthesized inhibitor.

Conclusion

This compound is a highly valuable and reactive building block in modern organic and medicinal chemistry. The electrophilic nature of its bromomethyl group allows for a wide range of nucleophilic substitution reactions, enabling the facile synthesis of a diverse library of substituted benzenesulfonamide derivatives. This reactivity, coupled with the proven pharmacological importance of the sulfonamide moiety, makes this compound a key intermediate in the development of novel therapeutic agents, particularly in the design of potent and selective enzyme inhibitors. The experimental methodologies and reactivity patterns outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the synthetic potential of this versatile molecule.

References

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. US11312682B2 - Selective inhibitors of carbonic anhydrase - Google Patents [patents.google.com]

- 3. WO2003013655A2 - Carbonic anhydrase inhibitors - Google Patents [patents.google.com]

- 4. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of solubilized sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of benzenesulfonamide-substituted 4-(6-alkylpyridin-2-yl)-5-(quinoxalin-6-yl)imidazoles as transforming growth factor-beta type 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sulfonamide-Containing Organic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides, a class of synthetic organic compounds characterized by the presence of a sulfonyl group connected to an amine, have been a cornerstone of medicinal chemistry for decades.[1][2] Their journey began with the discovery of Prontosil, the first commercially available antibacterial agent, which revolutionized the treatment of bacterial infections before the advent of penicillin.[3] Beyond their well-established antimicrobial properties, the sulfonamide scaffold has proven to be remarkably versatile, leading to the development of drugs with a wide array of therapeutic applications. These include diuretics, antidiabetic agents, anticonvulsants, anti-inflammatory drugs, and anticancer therapies.[2][4][5]

The enduring relevance of sulfonamides in modern drug discovery stems from their favorable physicochemical properties, synthetic accessibility, and their ability to bind to a variety of biological targets with high affinity.[6][7] This technical guide provides a comprehensive overview of sulfonamide-containing organic compounds, covering their synthesis, mechanisms of action, therapeutic applications, and the experimental protocols used to evaluate their biological activity.

Synthesis of Sulfonamide-Containing Organic Compounds

The most prevalent method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[8][9] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Experimental Protocol: Synthesis from Sulfonyl Chlorides and Amines

Materials:

-

Aryl or alkyl sulfonyl chloride

-

Primary or secondary amine

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane)

-

Base (e.g., triethylamine, pyridine)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser (if heating is required)

Procedure:

-

Dissolve the sulfonyl chloride (1 mmol) in the anhydrous solvent (15 mL) in a round-bottom flask equipped with a magnetic stir bar.[10]

-

Slowly add the amine (1 mmol) to the solution.[10]

-

Add the base (1.1 mmol) to the reaction mixture.

-

Stir the reaction at room temperature or reflux for 1-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture using a rotary evaporator.[10]

-

The crude product can then be purified by recrystallization or silica gel chromatography.[10]

Purification by Recrystallization

Principle: Recrystallization is a purification technique for solid compounds based on differences in solubility between the desired compound and impurities in a given solvent system.[7][11]

General Protocol:

-

Solvent Selection: Choose a solvent in which the sulfonamide is highly soluble at elevated temperatures and poorly soluble at room temperature.

-

Dissolution: Dissolve the crude sulfonamide in the minimum amount of the boiling solvent.[3]

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[3]

-

Hot Filtration: If insoluble impurities or charcoal are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[12]

-

Crystallization: Allow the hot filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[12]

-

Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold solvent.[3]

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven.[3]

Synthesis Workflow Diagram```dot

Caption: Inhibition of bacterial folate synthesis by sulfonamides.

3.1.2. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. [13] Materials:

-

Test sulfonamide compounds

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure (Broth Microdilution):

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) and dilute it to a final concentration of about 5 x 10⁵ CFU/mL in each well. [13]2. Serial Dilution: Perform a two-fold serial dilution of the sulfonamide compound in MHB in a 96-well plate. [14]3. Inoculation: Add the standardized bacterial inoculum to each well. [13]4. Incubation: Incubate the plate at 35-37°C for 16-20 hours. [13]5. MIC Determination: The MIC is the lowest concentration of the sulfonamide that shows no visible bacterial growth. [13]

3.1.3. Quantitative Data: MIC Values of Sulfonamides

| Sulfonamide Derivative | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |

| Compound 1a | 64 - 512 | - | [15] |

| Compound 1b | 64 - 256 | - | [15] |

| Sulfamethoxazole | >256 | >256 | [16] |

| Sulfadiazine | >256 | >256 | [16] |

Carbonic Anhydrase Inhibition

Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. [4][17]This inhibitory activity is the basis for their use as diuretics, antiglaucoma agents, and in the treatment of certain cancers. [18]

3.2.1. Mechanism of Carbonic Anhydrase Inhibition

Caption: Inhibition of carbonic anhydrase by sulfonamides.

3.2.2. Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate. [4][17] Materials:

-

Purified human carbonic anhydrase (e.g., hCA II)

-

Sulfonamide inhibitor stock solution

-

Tris-HCl buffer (pH 7.4)

-

p-Nitrophenyl acetate (p-NPA)

-

Microplate reader

Procedure:

-

Add the hCA enzyme solution to the wells of a microplate. [17]2. Add varying concentrations of the sulfonamide inhibitor and pre-incubate for 10-15 minutes at room temperature. [4][17]3. Initiate the reaction by adding the p-NPA substrate.

-

Monitor the formation of the yellow product, p-nitrophenol, by measuring the absorbance at 400 nm over time. [17]5. Calculate the rate of reaction and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

3.2.3. Quantitative Data: Carbonic Anhydrase Inhibition

| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) | Reference |

| Acetazolamide | 250 | 12.1 | 25 | 5.7 | [19] |

| Compound 15 | 725.6 | 3.3 | 6.6 | 80.5 | [19] |

| Compound 1-7 (Range) | 68.4 - 458.1 | 62.8 - 153.7 | - | 55.4 - 113.2 | [20] |

| Biphenyl/Benzylphenyl Sulfonamides (Range) | 240 - 2185 | 19 - 83 | 25 - 882 | 8.8 - 175 | [21] |

Anti-inflammatory Activity: Cyclooxygenase-2 (COX-2) Inhibition

Certain sulfonamide derivatives, such as celecoxib, are selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. [6]By selectively inhibiting COX-2 over the constitutively expressed COX-1, these drugs reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

3.3.1. Experimental Protocol: COX-2 Inhibition Assay

A common method is a fluorometric assay that detects the prostaglandin G2 produced by the COX enzyme. [22] Materials:

-

COX-2 inhibitor screening kit (containing recombinant COX-2, buffer, probe, cofactor, and arachidonic acid)

-

Test sulfonamide compounds

-

96-well plate

-

Fluorometric microplate reader

Procedure:

-

Prepare a reaction mix containing the COX assay buffer, cofactor, and probe.

-

Add the reaction mix to the wells of a 96-well plate.

-

Add the test sulfonamide inhibitor to the designated wells.

-

Add the recombinant COX-2 enzyme.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm. [22]7. Calculate the percentage of inhibition and the IC50 value.

3.3.2. Quantitative Data: COX-2 Inhibition

| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 0.052 | >10 | >192 | [23] |

| PYZ16 | 0.52 | 5.58 | 10.73 | [6] |

| PYZ20 | 0.33 | >10 | >30 | [23] |

| Compound 8a | 0.1 | >100 | >1000 | [24] |

Pharmacokinetics of Sulfonamides

The pharmacokinetic properties of sulfonamides, including their absorption, distribution, metabolism, and excretion (ADME), vary significantly among different derivatives. [25][26]Most are well-absorbed orally and are distributed throughout the body. [25]Metabolism primarily occurs in the liver, mainly through acetylation, and excretion is predominantly via the kidneys. [26]

Table of Pharmacokinetic Parameters

| Drug | Half-life (t½) (hours) | Protein Binding (%) | Volume of Distribution (Vd) (L/kg) | Reference |

| Sulfamethoxazole | 10-12 | 60-70 | 0.2 | [27] |

| Sulfisoxazole | 5-7 | 85 | 0.16 | [27] |

| Sulfadiazine | 10-17 | 20-55 | 0.2-0.4 | [27] |

| Sulfasalazine | 5-10 | >99 | - | [25] |

Note: These values are approximate and can vary based on individual patient factors.

Conclusion

Sulfonamide-containing organic compounds represent a remarkably successful and enduring class of therapeutic agents. Their synthetic tractability, diverse biological activities, and well-understood mechanisms of action continue to make them attractive scaffolds for drug discovery and development. From their initial role as groundbreaking antibacterials to their current applications in a multitude of disease areas, sulfonamides have consistently demonstrated their therapeutic potential. The experimental protocols and quantitative data presented in this guide offer a foundational resource for researchers and scientists working to explore and expand the therapeutic utility of this versatile chemical class. As our understanding of disease pathways deepens, it is likely that novel sulfonamide derivatives will continue to emerge as important tools in the fight against a wide range of human ailments.

References

- 1. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. QUANTITATIVE STUDIES OF SULFONAMIDE RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LabXchange [labxchange.org]

- 8. books.rsc.org [books.rsc.org]

- 9. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 10. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. amherst.edu [amherst.edu]

- 13. benchchem.com [benchchem.com]

- 14. m.youtube.com [m.youtube.com]

- 15. jocpr.com [jocpr.com]

- 16. Minimum inhibitory concentrations of sulfonamides and trimethoprim for veterinary pathogens: New data for old antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. ingentaconnect.com [ingentaconnect.com]

- 19. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. research.aalto.fi [research.aalto.fi]

- 24. Molecular design, synthesis and biological evaluation of cyclic imides bearing benzenesulfonamide fragment as potential COX-2 inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. pharmacylibrary.com [pharmacylibrary.com]

In-Depth Technical Guide: Safety and Handling of 3-Bromomethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Bromomethylbenzenesulfonamide, a key reagent in synthetic chemistry. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.

GHS Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Signal Word: Warning[1]

Hazard Pictogram:

Physical and Chemical Properties

| Property | Value |

| CAS Number | 220798-52-7 |

| Molecular Formula | C7H8BrNO2S |

| Appearance | Data not available |

| Odor | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Toxicological Information

Detailed toxicological studies for this compound are limited. The available data indicates the following:

| Toxicological Endpoint | Result |

| Acute Toxicity | Data not available |

| Skin Corrosion/Irritation | Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] |

| Respiratory or Skin Sensitization | Data not available |

| Germ Cell Mutagenicity | Data not available |

| Carcinogenicity | No ingredient of this product present at levels greater than or equal to 0.1% is identified as a known or anticipated carcinogen by NTP. No component of this product present at levels greater than or equal to 0.1% is on OSHA's list of regulated carcinogens. |

| Reproductive Toxicity | Data not available |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1] |

| Specific Target Organ Toxicity (Repeated Exposure) | Data not available |

| Aspiration Hazard | Data not available |

Safe Handling and Storage Workflow

The following diagram outlines the essential steps for the safe handling and storage of this compound.

Caption: Safe handling workflow for this compound.

Experimental Protocols: Safe Handling Procedures

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.[1]

-

Hand Protection: Wear compatible chemical-resistant gloves.[1]

-

Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.[1]

-

Respiratory Protection: Use only in a well-ventilated area.[1] If dusts are generated, a NIOSH-approved respirator may be required.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1][2]

-

Ensure eyewash stations and safety showers are readily accessible.[3]

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][4] If skin irritation persists, get medical advice/attention.[1] |

| Eye Contact | Immediately rinse eyes cautiously with water for at least 15 minutes.[1][2] Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][4] |

Spill and Leak Procedures

-

Personal Precautions: Evacuate personnel to a safe area.[4] Avoid dust formation and contact with the substance.[4] Wear appropriate PPE.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[4] Do not let the product enter drains.[4]

-

Methods for Cleaning Up: Carefully sweep up and shovel the spilled material into a suitable, closed container for disposal.[3][4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Specific Hazards: During a fire, hazardous decomposition products may be formed, including carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen bromide.[2]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][4]

Disposal Considerations

-

Dispose of this chemical and its container at a licensed chemical destruction plant.[5][6]

-

Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[5]

-

Do not discharge into sewer systems.[5]

-

Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning, or disposed of in a sanitary landfill.[5]

Regulatory Information

-

TSCA: This product may be subject to the Toxic Substances Control Act (TSCA) and its regulations. Users should ensure compliance with all applicable regulations.

This technical guide is intended to provide essential safety and handling information. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before handling this chemical. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions with 3-Bromomethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the nucleophilic substitution of 3-bromomethylbenzenesulfonamide with various nucleophiles, including amines, thiols, and phenols. The resulting 3-substituted-methylbenzenesulfonamide derivatives are valuable scaffolds in medicinal chemistry, notably as inhibitors of carbonic anhydrases and other enzymes implicated in various diseases.

Introduction

This compound is a versatile bifunctional reagent featuring a reactive benzylic bromide for nucleophilic substitution and a sulfonamide group, a key pharmacophore in numerous clinically approved drugs. The ability to readily introduce diverse functionalities at the benzylic position via S_N2 reactions makes this compound an attractive starting material for the synthesis of compound libraries for drug discovery and development. The sulfonamide moiety can act as a zinc-binding group in metalloenzymes, such as carbonic anhydrases (CAs), making the derivatives potent and potentially selective inhibitors. The synthesized compounds have potential applications in treating glaucoma, epilepsy, and certain types of cancer.[1][2]

General Reaction Scheme

The fundamental reaction involves the displacement of the bromide ion from this compound by a nucleophile (Nu-H), typically in the presence of a base.

Experimental Protocols

The following protocols outline the general procedures for the nucleophilic substitution of this compound with amines, thiols, and phenols. Optimization of reaction conditions (temperature, time, solvent, and base) may be necessary for specific substrates.

Protocol 1: Synthesis of 3-((Amino)methyl)benzenesulfonamide Derivatives

This protocol describes the reaction with primary and secondary amines.

Materials:

-

This compound

-

Primary or secondary amine (e.g., benzylamine, piperidine)

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Dimethylformamide (DMF) or other polar aprotic solvent

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq).

-

Add the primary or secondary amine (1.1 - 1.5 eq) and potassium carbonate (2.0 eq).

-

Add DMF to dissolve the reactants (concentration typically 0.1-0.5 M).

-

Stir the reaction mixture at 60 °C for 30 minutes or until completion as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 3-((amino)methyl)benzenesulfonamide derivative.

Protocol 2: Synthesis of 3-((Alkylthio/Arylthio)methyl)benzenesulfonamide Derivatives

This protocol details the reaction with thiols.

Materials:

-

This compound

-

Thiol (e.g., thiophenol, benzyl mercaptan)

-

Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)

-

Dimethylformamide (DMF) or ethanol

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath (optional)

Procedure:

-

In a round-bottom flask, dissolve the thiol (1.1 eq) in DMF or ethanol.

-

Add the base (K₂CO₃, 2.0 eq or NaOH, 1.2 eq) and stir for 10-15 minutes at room temperature.

-

Add a solution of this compound (1.0 eq) in the same solvent dropwise.

-

Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) for 1-4 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to yield the pure 3-((alkylthio/arylthio)methyl)benzenesulfonamide.

Protocol 3: Synthesis of 3-((Aryloxy/Alkyloxy)methyl)benzenesulfonamide Derivatives (Williamson Ether Synthesis)

This protocol describes the reaction with phenols or alcohols.

Materials:

-

This compound

-

Phenol or alcohol (e.g., 4-methylphenol)

-

Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF) or acetone

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

To a round-bottom flask, add the phenol or alcohol (1.1 eq) and dissolve it in DMF or acetone.

-

Add the base (NaOH, 1.2 eq or K₂CO₃, 2.0 eq) and stir for 15-30 minutes at room temperature to form the alkoxide or phenoxide.

-

Add this compound (1.0 eq) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 2-6 hours, monitoring by TLC.[3]

-

After cooling to room temperature, pour the reaction mixture into water.

-

Acidify the aqueous solution with 1 M HCl to a pH of ~2-3.

-

Extract the product with diethyl ether (3 x volume of aqueous layer).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired ether derivative.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the nucleophilic substitution of this compound with various nucleophiles, based on analogous reactions of benzylic halides.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Amines | ||||||

| Benzylamine | K₂CO₃ | DMF | 60 | 0.5 | ~90 (estimated) | [4] |

| Piperidine | K₂CO₃ | DMF | 60 | 0.5 | ~85-95 (estimated) | [5] |

| Thiols | ||||||

| Thiophenol | K₂CO₃ | DMF | 25 | 1 | ~90 (estimated) | [4] |

| Benzyl mercaptan | NaOH | Ethanol | 25 | 2 | ~85-95 (estimated) | N/A |

| Phenols/Alcohols | ||||||

| 4-Methylphenol | NaOH | Acetone | Reflux | 4 | ~80-90 (estimated) | [3] |

| Ethanol | NaH | THF | 25 | 2 | ~85-95 (estimated) | [6][7][8][9] |

Note: Yields are estimated based on typical Williamson ether synthesis and related nucleophilic substitution reactions, as specific data for this compound was limited in the searched literature.

Visualizations